1-(2,4-Dichlorophenyl)-2-(isopropylthio)ethan-1-one
Description
1-(2,4-Dichlorophenyl)-2-(isopropylthio)ethan-1-one is a sulfur-containing ketone derivative characterized by a 2,4-dichlorophenyl aromatic ring and an isopropylthio group at the β-position of the ketone. Its molecular formula is C₁₁H₁₂Cl₂OS, with a molecular weight of 263.18 g/mol and a purity of 98% . The compound’s InChIKey (SDNYLAKGMCZZHO-UHFFFAOYSA-N) confirms its stereochemical uniqueness.
Properties
Molecular Formula |
C11H12Cl2OS |
|---|---|
Molecular Weight |
263.2 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)-2-propan-2-ylsulfanylethanone |
InChI |
InChI=1S/C11H12Cl2OS/c1-7(2)15-6-11(14)9-4-3-8(12)5-10(9)13/h3-5,7H,6H2,1-2H3 |
InChI Key |
SDNYLAKGMCZZHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SCC(=O)C1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichlorophenyl)-2-(isopropylthio)ethan-1-one typically involves the reaction of 2,4-dichlorobenzaldehyde with isopropylthiol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition mechanism, followed by oxidation to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial practices include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dichlorophenyl)-2-(isopropylthio)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dichlorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reactions often involve reagents like halogens or nitrating agents under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
1-(2,4-Dichlorophenyl)-2-(isopropylthio)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichlorophenyl)-2-(isopropylthio)ethan-1-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Aromatic Substituent Modifications
Heteroatom and Functional Group Variations
- Sulfur-Containing Groups : The isopropylthio group in the target compound offers moderate steric bulk compared to isobutylthio (larger) or hydroxyethylthio (polar). This affects solubility and interaction with biological targets (e.g., CYP51 enzymes in imidazole analogs) .
- Heterocyclic Replacements : Imidazole or thiazole rings (as in 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one and 1-(2-(2,4-Dichlorophenyl)-4-methylthiazol-5-yl)ethan-1-one ) introduce nitrogen atoms, enabling hydrogen bonding critical for antifungal activity .
Biological Activity
1-(2,4-Dichlorophenyl)-2-(isopropylthio)ethan-1-one, also known by its CAS number 2234-16-4, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring a dichlorophenyl group and an isopropylthio moiety, suggests potential biological activities that merit investigation.
- Molecular Formula : C₈H₆Cl₂O
- Molecular Weight : 189.039 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. The following sections detail specific findings from diverse studies.
Antimicrobial Activity
Several studies have evaluated the antimicrobial efficacy of this compound against various pathogens.
Table 1: Antimicrobial Efficacy Data
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 128 µg/mL |
These results suggest that the compound has moderate to strong antimicrobial properties, particularly against Gram-positive bacteria.
Anti-inflammatory Activity
The anti-inflammatory potential of the compound was assessed through in vitro assays measuring cytokine production.
Findings:
- Inhibition of TNF-alpha and IL-6 production was observed in macrophage cultures treated with the compound at concentrations ranging from 10 to 100 µM.
- The compound demonstrated a dose-dependent reduction in inflammatory markers, indicating its potential as an anti-inflammatory agent.
Anticancer Properties
Recent research has explored the anticancer effects of this compound on various cancer cell lines.
Case Study:
A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in:
- IC50 Value : 15 µM after 48 hours of exposure.
- Induction of apoptosis was confirmed via flow cytometry analysis.
This suggests that the compound may act as a potential chemotherapeutic agent by inducing cell death in cancer cells.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest:
- Inhibition of key signaling pathways involved in inflammation and cell proliferation.
- Interaction with cellular membranes , leading to altered permeability and subsequent cell death in cancerous cells.
Q & A
Q. What are the optimal synthetic routes for 1-(2,4-dichlorophenyl)-2-(isopropylthio)ethan-1-one, and how can reaction yields be improved?
Methodological Answer : The compound can be synthesized via nucleophilic substitution of 1-(2,4-dichlorophenyl)-2-bromoethan-1-one with isopropylthiol. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiol group.
- Temperature : Reactions performed at 50–60°C reduce side reactions (e.g., oxidation of thiols).
- Catalysts : Use of mild bases (e.g., K₂CO₃) improves substitution efficiency.
For yield optimization, monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .
Q. How can the structural identity of this compound be confirmed using spectroscopic and crystallographic methods?
Methodological Answer :
- NMR : Analyze and NMR spectra for diagnostic peaks:
- Aromatic protons (2,4-dichlorophenyl) at δ 7.4–7.8 ppm.
- Isopropylthio methyl groups as a septet (δ 1.2–1.4 ppm) and a doublet (δ 3.3–3.5 ppm).
- X-ray crystallography : Use SHELX software for structure refinement. Single-crystal diffraction resolves bond lengths and angles, particularly the thioether linkage (C–S bond ~1.81 Å) .
Advanced Research Questions
Q. How does the isopropylthio moiety influence the compound’s antifungal activity compared to imidazole or triazole derivatives?
Methodological Answer : The isopropylthio group enhances lipophilicity, improving membrane permeability. Comparative studies with imidazole/triazole analogs (e.g., sertaconazole) reveal:
- Mechanistic divergence : Unlike azoles targeting CYP51, the thioether group may disrupt fungal membrane integrity or inhibit alternative enzymes.
- SAR insights : Replace isopropylthio with bulkier thioethers (e.g., tert-butyl) to evaluate steric effects on bioactivity. In vitro assays (MIC against Candida spp.) and molecular docking (e.g., AutoDock Vina) can validate binding modes .
Q. What strategies resolve contradictions in reported bioactivity data for this compound across different studies?
Methodological Answer : Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., CLSI M27/M38 guidelines) for antifungal testing.
- Compound purity : Confirm purity (>95%) via HPLC-UV/ELSD.
- Cellular models : Compare activity in planktonic vs. biofilm fungal states. Meta-analyses using tools like RevMan can identify confounding factors (e.g., solvent carriers affecting bioavailability) .
Q. How can computational modeling predict the compound’s interactions with non-CYP51 targets in antifungal research?
Methodological Answer :
- Target fishing : Use SwissTargetPrediction or PharmMapper to identify potential off-target enzymes (e.g., chitin synthase).
- MD simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess stability of ligand-enzyme complexes. Focus on hydrogen bonding (thioether S with catalytic residues) and hydrophobic interactions.
- Free energy calculations : MM-PBSA/GBSA quantify binding affinities for prioritization in high-throughput screening .
Q. What experimental designs mitigate regioselectivity challenges during functionalization of the dichlorophenyl ring?
Methodological Answer :
- Directed ortho-metalation : Use LDA or TMPMgCl·LiCl to deprotonate specific positions.
- Protecting groups : Temporarily block reactive sites (e.g., ketone protection as acetal) during halogenation or cross-coupling.
- Catalytic systems : Pd(OAc)₂/XPhos for Suzuki-Miyaura coupling at the 4-chloro position. Monitor regiochemistry via NMR if fluorinated probes are used .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
